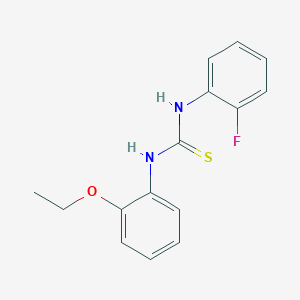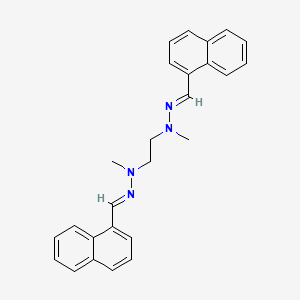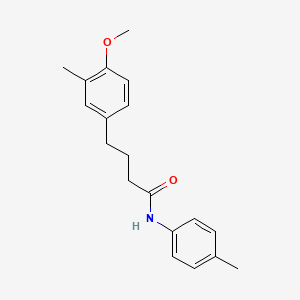
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as MNCTH, is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and material science. In medicinal chemistry, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to exhibit anticancer and antimicrobial properties, making it a promising candidate for the development of new drugs. In organic electronics, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been used as a building block for the synthesis of organic semiconductors with improved performance. In material science, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been investigated for its potential use as a sensor material for the detection of heavy metal ions.
Mecanismo De Acción
The mechanism of action of 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and microbial growth. 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been shown to inhibit the activity of bacterial RNA polymerase, an enzyme that is essential for bacterial transcription and survival.
Biochemical and Physiological Effects:
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of microbial growth, and the modulation of ion channel activity. 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has several advantages for lab experiments, including its relatively simple synthesis method, its stability under a range of conditions, and its potential for use in a variety of applications. However, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in cancer and infectious diseases, and the exploration of its potential use in organic electronics and material science. Additionally, further studies are needed to fully understand the mechanism of action of 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one and to identify any potential side effects or toxicity.
Métodos De Síntesis
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one can be synthesized through a multi-step process that involves the reaction of 8-methyl-5-nitrocarbazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction using an acid catalyst to yield 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Propiedades
IUPAC Name |
8-methyl-5-nitro-2,3,4,9-tetrahydrocarbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-7-5-6-9(15(17)18)11-8-3-2-4-10(16)13(8)14-12(7)11/h5-6,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDNXQZWDMPKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C3=C(N2)C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)

![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)





![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)